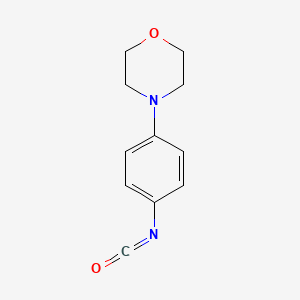

4-(4-Isocyanatophenyl)morpholine

Beschreibung

Significance of Isocyanate and Morpholine (B109124) Functionalities in Synthetic Chemistry

The isocyanate group (–N=C=O) is a highly reactive functional group in organic chemistry. youtube.com Its electrophilic carbon atom readily reacts with nucleophiles such as alcohols, amines, and water. youtube.comacs.org The reaction with alcohols yields urethanes, a cornerstone linkage in the production of polyurethanes. wikipedia.org Similarly, the reaction with amines produces urea (B33335) derivatives. wikipedia.org These reactions are fundamental in polymer chemistry and the synthesis of a wide array of organic molecules. youtube.comnih.gov The versatility of isocyanates also extends to rearrangement reactions like the Curtius and Schmidt rearrangements, which provide synthetic routes to this functional group. wikipedia.org

The morpholine moiety, a heterocyclic compound featuring both an amine and an ether functional group, is considered a "privileged pharmacophore" in medicinal chemistry. nih.gov Its presence in a molecule can enhance drug-like properties, such as aqueous solubility and metabolic stability. nih.gov The morpholine ring is a versatile building block in the synthesis of various biologically active compounds, contributing to their pharmacological profiles. nih.gov Its incorporation can influence the potency and pharmacokinetic properties of a molecule. nih.gov

Overview of Aryl Isocyanates as Building Blocks in Advanced Organic Synthesis

Aryl isocyanates, where the isocyanate group is attached to an aromatic ring, are pivotal building blocks in advanced organic synthesis. They serve as precursors for a diverse range of compounds, including pharmaceuticals, agrochemicals, and polymers. vedantu.com The reactivity of the isocyanate group, coupled with the stability and electronic properties of the aromatic ring, allows for a multitude of chemical transformations. wikipedia.org

The synthesis of aryl isocyanates can be achieved through several methods, with the phosgenation of anilines being a common industrial process. wikipedia.org Alternative methods, such as the Curtius, Hofmann, and Lossen rearrangements, provide routes from carboxylic acids, amides, or hydroxamic acids, respectively. wikipedia.org Aryl isocyanates are key monomers in the production of polyurethanes, polyureas, and other polymers with applications ranging from rigid foams and elastomers to coatings and adhesives. youtube.comwikipedia.org

Structural Classifications and Nomenclature of 4-(4-Isocyanatophenyl)morpholine and Related Architectures

This compound is the systematic IUPAC name for the compound of focus. sigmaaldrich.com It can also be referred to by other names such as N-(4-isocyanatophenyl)morpholine. Structurally, it consists of a morpholine ring connected via its nitrogen atom to a phenyl group at the para-position (position 4), which in turn bears an isocyanate group at the opposite para-position.

The core structure can be systematically broken down for nomenclature purposes:

Morpholine: A six-membered heterocyclic ring containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. drugbank.com

Phenyl: A six-carbon aromatic ring derived from benzene (B151609).

Isocyanate: The functional group with the formula -N=C=O. wikipedia.org

The numbering of the phenyl ring begins at the carbon atom attached to the morpholine nitrogen, with the isocyanate group located at position 4.

Below is a data table summarizing the key structural details of this compound:

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂N₂O₂ nih.gov |

| InChI Key | BJSOSHBGDPCFLO-UHFFFAOYSA-N sigmaaldrich.com |

| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)N=C=O |

Related architectures would involve variations in the substitution pattern on the phenyl ring, replacement of the morpholine with other heterocyclic systems, or modifications to the isocyanate group. For instance, a related compound could be 4-(3-isocyanatophenyl)morpholine, where the isocyanate group is at the meta-position. Another example is 4-(4-aminophenyl)morpholine, a precursor where the isocyanate group is replaced by an amino group. nih.gov The synthesis of 4-(4-aminophenyl)-3-morpholinone, a related structure with a carbonyl group on the morpholine ring, has also been described. google.comgoogle.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-isocyanatophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-9-12-10-1-3-11(4-2-10)13-5-7-15-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSOSHBGDPCFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625102 | |

| Record name | 4-(4-Isocyanatophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884332-72-3 | |

| Record name | 4-(4-Isocyanatophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-isocyanatophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 4 Isocyanatophenyl Morpholine and Precursors

Strategies for the Construction of the 4-Substituted Phenylmorpholine Scaffold

The foundational step in synthesizing 4-(4-isocyanatophenyl)morpholine is the creation of the 4-substituted phenylmorpholine core. This typically involves the synthesis of key intermediates such as 4-(4-nitrophenyl)morpholine (B78992) and 4-(4-aminophenyl)morpholin-3-one (B139978).

Synthesis of Key Intermediates: 4-(4-Nitrophenyl)morpholine

A common and economically efficient method for preparing 4-(4-nitrophenyl)morpholine involves the condensation of 4-chloronitrobenzene with morpholine (B109124). acs.org This reaction can be performed under neat conditions, meaning without a solvent. acs.org Alternative starting materials to 4-chloronitrobenzene include other 4-halogenated nitrobenzenes like 4-fluoronitrobenzene, 4-bromonitrobenzene, and 4-iodonitrobenzene. acs.orgmdpi.com For instance, the reaction of 4-fluoronitrobenzene with thiomorpholine (B91149) in the presence of triethylamine (B128534) in acetonitrile (B52724) has been reported for the synthesis of the analogous thiomorpholine derivative. mdpi.com

Synthesis of Key Intermediates: 4-(4-Aminophenyl)morpholin-3-one and Related Amino-Morpholinone Derivatives

The key intermediate, 4-(4-aminophenyl)morpholin-3-one, is most commonly synthesized through the reduction of 4-(4-nitrophenyl)morpholin-3-one (B139987). nbinno.com This reduction is frequently achieved via catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst. google.comnbinno.com The reaction is typically carried out in a polar solvent such as ethanol (B145695) at room temperature, and can also be performed in aqueous acetic acid. google.comnbinno.com This method is favored for its high purity and efficiency, making it suitable for industrial applications. nbinno.com An alternative reduction method utilizes aqueous hydrazine (B178648) in the presence of an iron(III) catalyst. acs.org

Several synthetic routes to the precursor 4-(4-nitrophenyl)morpholin-3-one have been described. One route involves the reaction of 4-nitroaniline (B120555) with 2-(2-chloroethoxy)acetyl chloride in toluene, followed by ring closure of the resulting 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide using potassium carbonate in acetonitrile. google.com Another patented process describes the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride to form 4-phenylmorpholin-3-one, which is then nitrated to give 4-(4-nitrophenyl)morpholin-3-one. google.com

Conversion of Precursor Amines to the Isocyanate Functionality

Once the amino-substituted morpholine precursor is obtained, the next critical step is the conversion of the primary amine group into an isocyanate. This transformation can be achieved through several methods, including the use of phosgene (B1210022) and, more recently, non-phosgene alternatives.

Phosgenation and Non-Phosgene Routes for Isocyanate Formation

The traditional method for converting primary amines to isocyanates is phosgenation, which involves the reaction of the amine with phosgene (COCl₂). While effective, the high toxicity of phosgene has driven the development of non-phosgene routes. rsc.org These alternative methods are considered "greener" as they avoid the use of this hazardous reagent. rsc.orgnih.gov One such approach is the catalytic chemical fixation of carbon dioxide, which offers a more environmentally benign pathway to isocyanates and their derivatives, like polyurethanes. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. Key parameters that are often adjusted include temperature, catalyst loading, and solvent.

For the synthesis of 4-(4-nitrophenyl)morpholin-3-one via the oxidation of 4-(4-nitrophenyl)morpholine, a study found that using sodium chlorite (B76162) as the oxidant in the presence of acetic acid in acetonitrile at 50°C completed the reaction in 2.5 hours. acs.org In the subsequent reduction to 4-(4-aminophenyl)morpholin-3-one, refluxing with anhydrous ferric chloride, activated carbon, and hydrazine hydrate (B1144303) in ethanol for 2 hours proved effective. acs.org

In the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one, the reaction can be carried out at temperatures between 15-70°C, with an optimal range of 20-30°C. google.com A hydrogen overpressure of 1-5 bar is typically used, with 1 bar being sufficient for complete conversion. google.com The choice of solvent can also impact the reaction; aliphatic alcohols like ethanol are commonly employed. google.com

The use of catalysts is another area of optimization. For instance, in A³ coupling reactions involving morpholine, a copper-supported amine-functionalized Fe₃O₄ nanocatalyst has been developed. researchgate.net For the synthesis of certain morpholine derivatives, morpholinium glycolate (B3277807) has been used as a catalyst, with the optimal temperature and catalyst loading being determined experimentally. researchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of a Morpholine Derivative researchgate.net

| Entry | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |

| 1 | Room Temperature | 15 | Trace |

| 2 | 40 | 15 | - |

| 3 | 60 | 15 | - |

| 4 | 70 | 15 | - |

| 5 | 80 | 15 | 90 |

| 6 | 90 | 15 | - |

| 7 | 100 | 15 | - |

| 8 | 80 | 5 | - |

| 9 | 80 | 10 | - |

| 10 | 80 | 20 | - |

| 11 | 80 | 25 | - |

| 12 | 80 | 0 | 0 |

Data adapted from a study on the optimization of reaction conditions using morpholinium glycolate as a catalyst. The specific reaction is not for this compound but illustrates the general principles of optimization.

Stereochemical Considerations in the Synthesis of Chiral Morpholine Isocyanate Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical consideration in the synthesis of chiral morpholine isocyanate derivatives, as different enantiomers can exhibit distinct biological activities. rijournals.comnih.gov The synthesis of stereospecific compounds often relies on asymmetric synthesis, the use of chiral catalysts, and selective reactions. rijournals.com

The importance of chirality is well-established in medicinal chemistry, where a single enantiomer of a drug may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.govnih.gov Therefore, controlling the stereochemistry during the synthesis of chiral morpholine derivatives is essential for producing effective and safe pharmaceuticals. researchgate.net

Challenges in achieving stereochemical control include scaling up the synthesis, the efficiency of stereoinduction, and the complexity of the substrate. rijournals.com Computational methods, such as Density Functional Theory (DFT) and molecular modeling, are increasingly used to predict and understand the stereochemical outcomes of reactions. researchgate.net

Exploration of Chemical Reactivity and Mechanistic Aspects of 4 4 Isocyanatophenyl Morpholine

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group (–N=C=O) is a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for many of its most important chemical transformations. wikipedia.org

Reactions with Alcohols: Formation of Urethanes

The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (also known as a carbamate). This is a straightforward addition reaction where the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate. wikipedia.orgebrary.net The general mechanism involves the nucleophilic attack of the alcohol on the isocyanate carbon, followed by proton transfer to the nitrogen. rsc.org

ROH + R'NCO → ROC(O)N(H)R' wikipedia.org

The formation of polyurethanes occurs when a diisocyanate reacts with a diol or polyol, leading to the formation of long polymer chains. wikipedia.org The thermal stability of the resulting urethane bond is dependent on the structure of the reactants. For instance, urethanes derived from aliphatic components tend to be more thermally stable than those with aromatic structures. ebrary.net At elevated temperatures, the urethane linkage can undergo a reversion reaction, breaking back down into the constituent isocyanate and alcohol. ebrary.net

A computational study on the reaction of phenyl isocyanate with butan-1-ol in the presence of morpholine (B109124) as a catalyst revealed a multi-step mechanism. nih.govnih.govresearchgate.net The process begins with the formation of a complex between the alcohol and the morpholine catalyst, followed by the addition of the isocyanate to form a trimolecular complex. nih.govresearchgate.net This catalytic pathway significantly alters the reaction energetics compared to the uncatalyzed reaction. nih.govnih.govresearchgate.net

Table 1: Enthalpy of Urethane Formation for Various Isocyanates and Alcohols

| Isocyanate | Primary Alcohol (e.g., n-butanol) (kcal/mol) | Secondary Alcohol (e.g., isobutanol) (kcal/mol) | Tertiary Alcohol (e.g., sec-butanol) (kcal/mol) |

| Phenyl isocyanate | 25.1 | 24.1 | 23.4 |

| o-tolyl isocyanate | 23.5 | 22.1 | 21.7 |

| m-tolyl isocyanate | 19.5 | 19.1 | 18.5 |

| p-tolyl isocyanate | 24.7 | 23.9 | 23.6 |

| 2,4-toluene diisocyanate | 22.0 | 21.3 | 20.6 |

This table is adapted from data on the enthalpy of urethane formation, illustrating the influence of the isocyanate and alcohol structure on the reaction's heat of formation. ebrary.net

Reactions with Amines and Related Nucleophiles: Formation of Ureas and Substituted Derivatives

Isocyanates readily react with primary and secondary amines to form substituted ureas. wikipedia.org This reaction is a cornerstone of polyurea polymer production when diisocyanates are reacted with diamines. wikipedia.org

R₂NH + R'NCO → R₂NC(O)N(H)R' wikipedia.org

The reaction proceeds through a nucleophilic attack of the amine on the isocyanate's electrophilic carbon. rsc.org Further reaction of an isocyanate with a urea (B33335) can lead to the formation of a biuret. wikipedia.org

The synthesis of unsymmetrical ureas can be achieved through various methods, including the reaction of aryl isocyanides with O-benzoyl hydroxylamines in the presence of a copper catalyst. nih.gov Another approach involves the use of 4-nitrophenyl-N-benzylcarbamate, which reacts with amines to form N-benzyl ureas that can then be deprotected. bioorganic-chemistry.com

Cycloaddition Reactions Involving the Isocyanate Moiety

The cumulative double bonds in the isocyanate group allow it to participate in cycloaddition reactions. These reactions are valuable for the synthesis of various heterocyclic compounds. rsc.org For instance, isocyanates can undergo [3+2] cycloadditions. rsc.org The reactivity of the isocyanate in these reactions is enhanced by electron-withdrawing substituents on the phenyl ring, which increase the electrophilicity of the isocyanate carbon. rsc.org

While specific examples of 4-(4-isocyanatophenyl)morpholine in cycloaddition reactions are not prevalent in the searched literature, the general reactivity of isocyanates suggests its potential to participate in such transformations. rsc.orgrsc.orgnih.govyoutube.comyoutube.comyoutube.com These reactions often involve the isocyanate acting as a dienophile or a partner in other pericyclic processes. youtube.comyoutube.comyoutube.com

Electrophilic Aromatic Substitution on the Phenyl Ring in Isocyanate-Morpholine Systems

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The morpholino group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the nitrogen atom. Conversely, the isocyanate group is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com

The outcome of an EAS reaction on this molecule will depend on the reaction conditions and the nature of the electrophile. youtube.comkhanacademy.orgyoutube.comyoutube.com The powerful directing effect of the morpholino group would likely favor substitution at the positions ortho to it. However, the deactivating effect of the isocyanate group would make the ring less reactive towards electrophiles compared to benzene (B151609). youtube.comkhanacademy.orgyoutube.comyoutube.com

Reactivity of the Morpholine Ring System within the Compound Architecture

Influence of the Ether Oxygen on Nitrogen Nucleophilicity and Basicity

The presence of the ether oxygen in the morpholine ring has a significant impact on the nucleophilicity and basicity of the nitrogen atom. Computational studies on morpholine and 4-methylmorpholine (B44366) as catalysts in urethane formation indicate that the oxygen atom can influence the electronic properties of the nitrogen. nih.govnih.govresearchgate.net Specifically, the oxygen's electron-withdrawing inductive effect can decrease the nucleophilicity of the morpholine nitrogen. frontiersin.org This is supported by the observation that in some organocatalytic reactions, the pyrrolidine (B122466) nucleus is more efficient than morpholine, which is attributed to the oxygen's effect and the pyramidalization of the nitrogen in morpholine. frontiersin.org

Generation of Enamines from Morpholine-Derived Precursors

Enamines are highly useful intermediates in organic chemistry, prized for their nucleophilic character which allows for the formation of new carbon-carbon bonds. They are typically synthesized through the condensation reaction of a secondary amine with an aldehyde or a ketone containing an α-hydrogen. The morpholine unit within this compound provides the necessary secondary amine functionality for enamine formation.

The generally accepted mechanism for enamine formation from a secondary amine like morpholine and a carbonyl compound proceeds through a series of equilibrium steps, often catalyzed by a mild acid. researchgate.net This process can be remembered by the mnemonic PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).

The key steps are:

Protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic addition of the secondary amine (the morpholine nitrogen) to the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

Deprotonation of the nitrogen atom in the carbinolamine.

Protonation of the hydroxyl group, converting it into a good leaving group (water).

Elimination of a water molecule, leading to the formation of an iminium ion.

Deprotonation of an α-carbon, resulting in the formation of the carbon-carbon double bond of the enamine and regeneration of the acid catalyst. ysu.edu

The nitrogen atom of the resulting enamine is a powerful π-donor, which significantly increases the nucleophilicity of the α-carbon. This enhanced nucleophilicity allows enamines to participate in a variety of synthetic transformations, including alkylation and Michael additions.

A critical factor influencing the rate of enamine formation is the nucleophilicity of the secondary amine. In the case of this compound, the presence of the electron-withdrawing isocyanatophenyl group is expected to decrease the electron density on the morpholine nitrogen. nih.gov This inductive effect reduces the basicity and nucleophilicity of the morpholine nitrogen, which would theoretically slow down the initial nucleophilic attack on the carbonyl carbon compared to unsubstituted morpholine. nih.govnih.gov

Comparative Reactivity Studies with Other Aryl Isocyanates and Morpholine Derivatives

The reactivity of this compound can be better understood by comparing it with other aryl isocyanates and morpholine derivatives.

In the context of enamine formation, the structure of the secondary amine plays a crucial role. Studies comparing the reactivity of various cyclic secondary amines have shown that their effectiveness can be influenced by both electronic and steric factors. For instance, in the formation of enamines from cyclic ketones, the rate of reaction with morpholine was found to be significantly faster than with piperidine (B6355638) in specific cases. poliuretanos.net This was attributed to the steric environment of the ketones, suggesting that while the oxygen atom in morpholine has an electron-withdrawing effect that reduces its nucleophilicity compared to piperidine, nih.gov steric hindrance can sometimes be a more dominant factor.

The isocyanate group of this compound is a highly reactive electrophilic site. Aryl isocyanates are generally more reactive than alkyl isocyanates due to the electronic influence of the aromatic ring. chemrxiv.org The reactivity of the isocyanate group is further modulated by substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles such as amines, alcohols, and water. Conversely, electron-donating groups decrease this reactivity.

Therefore, the isocyanato group in this compound is expected to be highly reactive, readily undergoing nucleophilic attack. This high reactivity is a key feature in its application in the synthesis of ureas, urethanes, and other derivatives. The reaction of isocyanates with primary and secondary amines to form substituted ureas is typically a very fast reaction.

A comparative overview of the reactivity of different amines and isocyanates is presented in the table below.

| Reactant 1 | Reactant 2 | Product Type | Relative Reactivity Notes |

| Morpholine | Ketone/Aldehyde | Enamine | Generally less nucleophilic than piperidine due to the electron-withdrawing effect of oxygen, but can be more reactive depending on steric factors of the carbonyl compound. nih.govpoliuretanos.net |

| Piperidine | Ketone/Aldehyde | Enamine | Generally more nucleophilic than morpholine. nih.gov |

| Aryl Isocyanate | Primary/Secondary Amine | Urea | Very fast reaction. Reactivity is enhanced by electron-withdrawing groups on the aryl ring. |

| Alkyl Isocyanate | Primary/Secondary Amine | Urea | Generally less reactive than aryl isocyanates. chemrxiv.org |

| Aryl Isocyanate | Alcohol | Urethane | Reaction is slower than with amines and often requires catalysis. |

Polymer Science and Advanced Materials Derived from 4 4 Isocyanatophenyl Morpholine

Monomeric Utility in Polymerization Reactions

4-(4-Isocyanatophenyl)morpholine serves as a crucial building block in the synthesis of polymers. Its isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as alcohols and amines, forming the basis for the production of polyurethanes and polyamides, respectively. The presence of the morpholine (B109124) ring introduces specific properties to the polymer backbone, influencing its thermal stability, solubility, and mechanical characteristics. The reactivity of the isocyanate allows for controlled polymerization, leading to polymers with tailored molecular weights and architectures.

Synthesis and Characterization of Polyurethanes Incorporating this compound

Polyurethanes are a versatile class of polymers formed through the reaction of diisocyanates with polyols. mdpi.com The incorporation of this compound into the polyurethane structure imparts unique properties to the resulting material. The synthesis involves a step-growth polymerization where the isocyanate groups react with the hydroxyl groups of a polyol, creating urethane (B1682113) linkages.

The properties of polyurethanes are intrinsically linked to their molecular structure, particularly the nature of the isocyanate and polyol used. mdpi.com When this compound is used, the morpholine group becomes a part of the polymer's hard segment. This can influence several key characteristics:

Hydrogen Bonding: The nitrogen and oxygen atoms within the morpholine ring can participate in hydrogen bonding, which plays a crucial role in the microphase separation and mechanical properties of polyurethanes. mdpi.com

Thermal Stability: The rigid morpholine ring can enhance the thermal stability of the polyurethane.

Mechanical Properties: The structure of the hard segments, influenced by the morpholine moiety, dictates the material's modulus, tensile strength, and elasticity. dtic.mil The symmetry and size of the diisocyanate molecule are significant factors in determining the final properties of the polyurethane. mdpi.comdtic.mil

A general representation of the reaction to form a polyurethane is shown below: R-N=C=O (Isocyanate) + R'-OH (Alcohol) → R-NH-CO-O-R' (Urethane)

The table below illustrates the effect of different isocyanate structures on the properties of polyurethanes.

| Isocyanate Type | Key Structural Feature | Influence on Polyurethane Properties |

| Aromatic (e.g., MDI, TDI) | Rigid phenyl rings | High modulus, good thermal stability. mdpi.com |

| Aliphatic (e.g., HDI, HMDI) | Flexible alkyl chains | Good flexibility, UV stability. mdpi.com |

| This compound | Morpholine ring | Potential for enhanced hydrogen bonding and altered thermal properties. |

The formation of polyurethanes is often catalyzed to achieve practical reaction rates. Tertiary amines, including morpholine derivatives, are widely used as catalysts. nih.gov They function by activating the alcohol (nucleophilic activation) or the isocyanate (electrophilic activation). acs.org

Computational studies have shown that morpholine and its derivatives can significantly lower the activation energy of the urethane formation reaction. nih.gov The catalytic mechanism in the presence of morpholine-based catalysts is proposed to proceed through a multi-step pathway involving the formation of intermediate complexes. nih.gov The catalytic activity is influenced by the proton affinity of the amine catalyst. mdpi.comnih.gov While morpholine itself is an effective catalyst, derivatives like N-methylmorpholine can exhibit even higher activity due to differences in their electronic and steric properties. nih.gov

| Catalyst | Activation Energy (kJ/mol) | Relative Catalytic Effectiveness |

| None | High | - |

| Morpholine | 29.7 nih.gov | Effective |

| 4-Methylmorpholine (B44366) | 26.6 nih.gov | More effective than morpholine nih.gov |

Synthesis and Characterization of Polyamides Utilizing Isocyanatophenyl Morpholine Structures

Polyamides are another important class of polymers that can be synthesized using isocyanates. While the traditional route involves the condensation of a diamine and a dicarboxylic acid, isocyanates can react with carboxylic acids or their derivatives to form amide linkages. The use of this compound in polyamide synthesis would introduce the morpholine moiety into the polymer backbone, potentially modifying its properties in a manner analogous to polyurethanes.

In the synthesis of copolyamides, the structure of the co-monomers and the reaction conditions are critical in determining the final polymer architecture and properties. osti.gov The incorporation of a monomer like this compound alongside traditional polyamide monomers (e.g., adipic acid and hexamethylenediamine (B150038) for Nylon 6,6) would lead to a copolyamide with altered characteristics.

The presence of the bulky and polar morpholine group could:

Disrupt the regular packing of polymer chains, affecting crystallinity. researchgate.net

Influence the hydrogen bonding network within the polyamide. researchgate.net

Alter the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm).

Affect the mechanical properties, including modulus, strength, and toughness.

Impact moisture absorption, a key property of polyamides. osti.gov

The precise effects would depend on the mole percentage of the morpholine-containing monomer incorporated into the polymer chain. Higher loading levels would be expected to have a more pronounced impact on the polymer's properties. osti.gov Reaction conditions such as temperature, pressure, and catalyst choice also play a significant role in controlling the polymerization process and the final molecular weight and structure of the polyamide. rsc.orgresearchgate.net

Cyclotrimerization of the Isocyanate Group to Form Isocyanurates

The isocyanate group of this compound can undergo a cyclotrimerization reaction to form a highly stable, six-membered isocyanurate ring. This reaction is typically catalyzed and results in a cross-linked network structure. researchgate.nettue.nl

The formation of isocyanurate rings within a polymer network, often in conjunction with polyurethane formation, leads to polyisocyanurate foams. These materials exhibit enhanced thermal stability and flame retardancy compared to conventional polyurethanes. tue.nlresearchgate.net The cyclotrimerization reaction is highly exothermic. rsc.org

A variety of catalysts can be employed for isocyanate cyclotrimerization, including tertiary amines, quaternary ammonium (B1175870) salts, and organometallic compounds. researchgate.netresearchgate.net The choice of catalyst influences the reaction rate and the selectivity towards isocyanurate formation versus other side reactions. researchgate.net

The structure of the resulting isocyanurate, with the morpholine-phenyl groups attached to the nitrogen atoms of the central ring, would create a rigid, cross-linked thermoset material with potentially high thermal and chemical resistance.

Development of Branched and Crosslinked Polymer Systems from this compound

The unique molecular architecture of this compound, featuring a reactive isocyanate group and a tertiary amine within the morpholine ring, presents significant opportunities for the development of complex polymer structures such as branched and crosslinked systems. The presence of the morpholine moiety can influence reaction kinetics and the final properties of the polymers.

Branched Polymer Systems

Branched polyurethanes derived from this compound can be synthesized through the strategic use of multifunctional monomers. By reacting this compound with a combination of diols and a smaller proportion of triols or other polyols, a branched structure can be achieved. The isocyanate groups of this compound react with the hydroxyl groups of the polyols to form urethane linkages, creating the polymer backbone. The triol introduces branching points, leading to a dendritic or hyperbranched architecture.

The properties of these branched polymers are expected to differ significantly from their linear counterparts. Due to their more compact, globular structure, they typically exhibit lower viscosity in solution and in the melt compared to linear polymers of similar molecular weight. This can be advantageous for processing applications. Furthermore, the high density of functional end groups in hyperbranched polymers offers opportunities for further modification and functionalization.

The molecular weight and molecular weight distribution of these branched polymers can be characterized using techniques such as Gel Permeation Chromatography (GPC). The data in Table 1 illustrates the expected trend in molecular weight and polydispersity index (PDI) with an increasing degree of branching.

Table 1: Hypothetical Gel Permeation Chromatography (GPC) Data for Branched Polyurethanes based on this compound

| Polymer Sample | Branching Agent (Triol) Content (mol%) | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |

| LP-0 | 0 | 25,000 | 55,000 | 2.2 |

| BP-1 | 5 | 35,000 | 98,000 | 2.8 |

| BP-2 | 10 | 48,000 | 158,000 | 3.3 |

| BP-3 | 15 | 62,000 | 254,000 | 4.1 |

Note: The data in this table is hypothetical and intended to illustrate the expected trends in GPC analysis of branched polymers. Actual experimental results may vary.

Crosslinked Polymer Systems

Crosslinked polyurethane networks can be prepared using this compound as a key component. Crosslinking can be achieved by reacting the isocyanate with polyols having a functionality greater than two, or by introducing other crosslinking agents that can react with the urethane groups or other functionalities present in the polymer backbone.

One common method for creating crosslinked polyurethanes is to use an excess of the diisocyanate component. The excess isocyanate groups can react with the urethane linkages formed during the initial polymerization to create allophanate (B1242929) crosslinks. This method allows for the formation of a thermoset network with enhanced thermal and mechanical properties. The extent of crosslinking can be controlled by the NCO/OH ratio.

The introduction of crosslinks significantly impacts the material properties. Crosslinked polyurethanes typically exhibit higher glass transition temperatures (Tg), improved tensile strength, and greater solvent resistance compared to their non-crosslinked counterparts. researchgate.net However, the elongation at break generally decreases with increasing crosslink density due to the more rigid network structure.

The thermal and mechanical properties of crosslinked polyurethanes derived from this compound can be tailored by varying the type and amount of crosslinking agent. Table 2 presents hypothetical data on the thermal and mechanical properties of crosslinked polyurethanes with increasing crosslinker content.

Table 2: Hypothetical Thermal and Mechanical Properties of Crosslinked Polyurethanes based on this compound

| Polymer Sample | Crosslinker Content (wt%) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| CPU-0 | 0 | 35 | 25 | 450 |

| CPU-1 | 5 | 48 | 38 | 320 |

| CPU-2 | 10 | 62 | 55 | 210 |

| CPU-3 | 15 | 75 | 70 | 150 |

Note: The data in this table is hypothetical and intended to illustrate the expected trends in the properties of crosslinked polyurethanes. Actual experimental results may vary.

The development of branched and crosslinked polymer systems from this compound opens up possibilities for creating advanced materials with tailored properties for a wide range of applications, including coatings, adhesives, elastomers, and composites.

Application of 4 4 Isocyanatophenyl Morpholine As a Key Intermediate in Complex Organic Synthesis

Precursor in the Total Synthesis of Pharmaceutical Intermediates

The utility of the phenylmorpholine scaffold is prominently highlighted in the synthesis of intermediates for active pharmaceutical ingredients (APIs). The morpholine (B109124) ring is a privileged structural component in medicinal chemistry, known for its ability to engage in hydrogen bonding and modulate pharmacokinetic properties. nih.govresearchgate.net While the isocyanate functional group offers a direct route for covalent bond formation, it is often the corresponding amine, 4-(4-aminophenyl)morpholine or its derivatives, that is explicitly cited in many documented synthetic pathways. The isocyanate can be considered a direct precursor or synthetic equivalent to this key amine, typically formed via hydrolysis.

Rivaroxaban, an anticoagulant medication marketed as Xarelto®, is a direct Factor Xa inhibitor used to prevent and treat blood clots. google.com The synthesis of this complex molecule relies on a key intermediate, 4-(4-aminophenyl)morpholin-3-one (B139978). google.com This intermediate contains the crucial phenylmorpholinone structure that forms the core of one end of the Rivaroxaban molecule.

Several patented industrial processes describe the preparation of Rivaroxaban from 4-(4-aminophenyl)morpholin-3-one. google.comgoogle.com For instance, one pathway involves the reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-(+)-N-(2,3-epoxypropyl)phthalimide. google.com This reaction forms a new carbon-nitrogen bond, linking the phenylmorpholinone core to the epoxide fragment, which ultimately becomes the oxazolidinone ring in the final Rivaroxaban structure. google.com

The synthesis of the key 4-(4-aminophenyl)morpholin-3-one intermediate itself is a critical industrial process. google.com One common route starts from 4-nitro-fluorobenzene and morpholin-3-one. google.com The subsequent reduction of the nitro group to an amine is the final step in producing the intermediate. While 4-(4-isocyanatophenyl)morpholine is not the directly cited starting material in these major published routes, its corresponding amine derivative is indispensable.

| Rivaroxaban Intermediate Synthesis | |

| Key Intermediate | 4-(4-aminophenyl)morpholin-3-one google.com |

| Function | Provides the core phenylmorpholinone structure of Rivaroxaban. google.com |

| Reaction Step Example | Reacts with an epoxide derivative, (S)-(+)-N-(2,3-epoxypropyl)phthalimide, to build the larger molecular framework. google.com |

| Precursor to Intermediate | 4-(4-nitrophenyl)morpholin-3-one (B139987) is often used, with the nitro group being reduced to the required amine. google.com |

The morpholine ring is more than just a passive scaffold; it can be strategically elaborated to create diverse and highly functionalized target molecules. The presence of the nitrogen and oxygen heteroatoms provides specific electronic and steric properties that medicinal chemists leverage. researchgate.net The morpholine moiety can enhance the potency of a drug molecule through molecular interactions with target proteins or modulate pharmacokinetic properties for better absorption, distribution, metabolism, and excretion (ADME). nih.gov

Synthetic strategies often focus on building the morpholine ring from acyclic precursors like 1,2-amino alcohols. researchgate.net However, when starting with a pre-formed substituted morpholine like this compound, the elaboration typically occurs on the phenyl ring or the isocyanate group. The stability of the morpholine ring itself makes it a reliable anchor for further chemical modifications. researchgate.net Its ability to improve the metabolic stability of clinical drugs is a significant advantage, driving its incorporation into new therapeutic agents. nih.gov

Synthesis of Other Highly Functionalized Morpholine-Containing Compounds

The reactivity of the isocyanate group in this compound makes it a direct precursor to a variety of functionalized compounds. The corresponding amine, 4-(4-aminophenyl)morpholine, derived from the isocyanate, is also a key starting material for creating other complex structures, such as Schiff bases.

A prominent application is the synthesis of Schiff bases (imines) from 4-(4-aminophenyl)morpholine. nih.govresearchgate.net These are typically formed through the condensation reaction between the primary amine and various aldehydes or ketones. A novel series of Schiff bases derived from 4-(4-aminophenyl)morpholine has been synthesized and characterized, with some compounds showing significant antimicrobial and antifungal activity. nih.govresearchgate.net For example, the compound 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine was identified as a potent antimicrobial agent against several bacterial and fungal strains. researchgate.net

The isocyanate group itself can be used directly to form urethanes through reactions with alcohols. The formation of the urethane (B1682113) linkage is a fundamental reaction in polymer chemistry but is also used in the synthesis of smaller, functionalized molecules. Computational studies on the reaction between phenyl isocyanate and alcohols in the presence of morpholine catalysts have provided insight into the mechanism of urethane formation, highlighting the role of the morpholine nitrogen in activating the reactants. nih.gov

| Derivative Type | Starting Material | Reaction | Example Product | Significance |

| Schiff Bases | 4-(4-aminophenyl)morpholine | Condensation with aldehydes/ketones | 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholine researchgate.net | Potential antimicrobial and antifungal agents. nih.govresearchgate.net |

| Urethanes | This compound | Addition of an alcohol | N/A | Formation of stable urethane linkages for materials or functional molecules. nih.gov |

Development of Diverse Heterocyclic Frameworks

The 4-phenylmorpholine (B1362484) unit serves as a foundational building block for the development of more complex and diverse heterocyclic frameworks. The morpholine heterocycle is a common feature in a vast range of biologically active molecules and approved drugs, including antibiotics, antifungals, and anticancer agents. researchgate.nete3s-conferences.org

The synthesis of these larger frameworks can involve several strategies. In one approach, the phenylmorpholine moiety is prepared first and then subjected to reactions that build additional rings onto the existing structure. For example, the amine group of 4-(4-aminophenyl)morpholine can be diazotized and coupled, or used as a nucleophile in condensation reactions to form new heterocyclic rings fused to or substituted on the phenyl group.

Advanced Analytical and Spectroscopic Characterization of 4 4 Isocyanatophenyl Morpholine and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(4-isocyanatophenyl)morpholine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

¹H NMR spectroscopy of N-substituted morpholines, including structures related to this compound, reveals characteristic signals for the protons of the morpholine (B109124) ring and the phenyl group. nih.gov The protons on the morpholine ring typically appear as multiplets due to complex spin-spin coupling. nih.gov At room temperature, the ¹H NMR spectra of protonated N-substituted morpholines often indicate a chair conformation for the morpholine ring. nih.gov For this compound, the protons on the phenyl ring would exhibit splitting patterns indicative of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for the carbon atoms of the isocyanate group, the phenyl ring, and the morpholine ring. The chemical shift of the isocyanate carbon is particularly informative.

While ³¹P NMR is not directly applicable to this compound itself, it becomes a crucial tool when the isocyanate group reacts with phosphorus-containing compounds. For instance, in reactions with organophosphorus reagents, ³¹P NMR can be used to track the formation of new phosphorus-containing products and to determine their structure and purity. The chemical shifts in ³¹P NMR are highly sensitive to the electronic environment of the phosphorus atom, making it an excellent probe for studying phosphorylation and other reactions involving phosphorus. sigmaaldrich.comnih.gov

Table 1: Representative NMR Data for Morpholine-Containing Structures

| Nucleus | Functional Group | Chemical Shift (ppm) Range | Multiplicity |

| ¹H | Phenyl (Ar-H) | 6.9 - 7.5 | Multiplet |

| Morpholine (-CH₂-N-) | 3.1 - 3.3 | Triplet/Multiplet | |

| Morpholine (-CH₂-O-) | 3.8 - 3.9 | Triplet/Multiplet | |

| ¹³C | Isocyanate (-NCO) | ~120 - 130 | Singlet |

| Phenyl (Ar-C) | 115 - 152 | Multiple Signals | |

| Morpholine (-CH₂-N-) | ~47 - 51 | Singlet | |

| Morpholine (-CH₂-O-) | ~66 - 67 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the compound.

Elucidation of Tautomeric Forms in Related Isocyanate-Morpholine Reactions

In reactions involving isocyanates and compounds with active hydrogen atoms, such as those that can be formed from morpholine derivatives, the potential for tautomerism exists. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. nih.gov For instance, in the reaction of an isocyanate with an amine, an amide is formed. Under certain conditions, this amide can exist in equilibrium with its tautomeric imidic acid form.

NMR spectroscopy is a powerful tool for studying such tautomeric equilibria. nih.gov The presence of distinct sets of signals in the ¹H and ¹³C NMR spectra corresponding to each tautomer allows for their identification and quantification. The relative integrals of the signals can be used to determine the equilibrium constant. Factors such as solvent polarity, temperature, and the electronic nature of substituents can influence the position of the tautomeric equilibrium. nih.gov For example, in some systems, the amide form is favored in polar aprotic solvents, while the enol or enamine form may be stabilized by intramolecular hydrogen bonding in non-polar solvents. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification (Isocyanate, Amide, Morpholine)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its reaction products. The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations.

The most prominent and characteristic absorption band for this compound is that of the isocyanate group (-N=C=O). This group exhibits a strong and sharp absorption peak typically in the range of 2250-2275 cm⁻¹. The disappearance of this band during a reaction is a clear indicator that the isocyanate group has reacted.

The morpholine moiety also has characteristic IR absorptions. The C-O-C stretching vibration of the ether linkage within the morpholine ring typically appears as a strong band around 1115 cm⁻¹. The C-N stretching of the tertiary amine in the morpholine ring can also be observed.

When this compound reacts to form an amide (for example, by reaction with an amine), a new set of characteristic IR bands will appear. The most significant of these is the amide C=O stretching vibration, which is a strong band typically found between 1630 and 1680 cm⁻¹. Additionally, the N-H stretching vibration of a secondary amide appears as a band in the region of 3200-3400 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2275 | Strong, Sharp |

| Amide (C=O) | Stretch | 1630 - 1680 | Strong |

| Amide (N-H) | Stretch | 3200 - 3400 | Medium |

| Morpholine (C-O-C) | Stretch | ~1115 | Strong |

| Aromatic C-H | Stretch | >3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to gain structural information about this compound and its reaction products. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many derivatives of this compound. ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight.

In addition to molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. By inducing fragmentation of the molecular ion, characteristic fragment ions are produced that can be used to deduce the structure of the original molecule. For this compound, fragmentation might involve cleavage of the morpholine ring or the isocyanate group. For instance, the fragmentation of the morpholine ring can produce characteristic ions. researchgate.net

Table 3: Expected Mass Spectrometric Data for this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| This compound | C₁₁H₁₂N₂O₂ | 204.23 | 205.24 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its reactions. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound and its reaction products, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. The retention time of a compound is a characteristic property that can be used for its identification. By creating a calibration curve with standards of known concentration, HPLC can also be used for quantitative analysis to determine the purity of a sample or the yield of a reaction. While this compound has UV activity, some of its potential reactants or products may not, necessitating the use of detectors like a refractive index detector. helixchrom.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The separation is visualized, often using a UV lamp. TLC is an excellent tool for quickly monitoring the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot. It can also be used to get a preliminary indication of the purity of a sample.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. This information is crucial for verifying the molecular formula of newly synthesized compounds, including this compound and its derivatives.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the proposed structure and the purity of the sample.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 64.69% |

| Hydrogen | H | 1.01 | 5.92% |

| Nitrogen | N | 14.01 | 13.72% |

| Oxygen | O | 16.00 | 15.67% |

Future Research Perspectives and Methodological Advancements in 4 4 Isocyanatophenyl Morpholine Chemistry

Catalytic Approaches for Sustainable Synthesis of Isocyanate Derivatives

The industrial production of isocyanates has traditionally relied on the use of phosgene (B1210022), a highly toxic and corrosive chemical. digitellinc.com This has spurred extensive research into greener and more sustainable synthetic routes. A promising alternative is the reductive carbonylation of nitroaromatic compounds, which can produce isocyanates in a single step. digitellinc.comresearchgate.net However, this method often requires harsh reaction conditions. researchgate.net Future research will likely focus on developing more efficient and selective catalysts, such as those based on Group VIII transition metals like palladium, to carry out these transformations under milder conditions. researchgate.netwikipedia.org

Another sustainable approach is the thermal or catalytic decomposition of carbamates. researchgate.net Research has shown that certain catalysts, like montmorillonite (B579905) K-10, can effectively facilitate the conversion of carbamates to isocyanates. researchgate.net The development of reusable and highly active catalysts for this process is a key area for future investigation. Furthermore, exploring phosgene-free methods starting from amines, such as oxidative carbonylation, presents another viable and more environmentally benign pathway to isocyanate synthesis. researchgate.netuniversiteitleiden.nl The use of bio-based resources, such as those derived from lignin (B12514952) or carbohydrates, to produce isocyanates is also a growing field of interest, aiming to reduce the reliance on petrochemical feedstocks. biorizon.euresearchgate.net

| Sustainable Synthesis Method | Description | Key Research Focus | Potential Catalysts |

| Reductive Carbonylation of Nitroarenes | Direct conversion of nitro compounds to isocyanates using carbon monoxide. digitellinc.comresearchgate.net | Development of highly active and selective catalysts for milder reaction conditions. digitellinc.com | Group VIII transition metal complexes (e.g., Palladium). researchgate.netwikipedia.org |

| Decomposition of Carbamates | Thermal or catalytic breakdown of carbamates to yield isocyanates and an alcohol. researchgate.net | Design of efficient and reusable catalysts. researchgate.net | Montmorillonite K-10, tin compounds. researchgate.net |

| Oxidative Carbonylation of Amines | Reaction of amines with carbon monoxide in the presence of an oxidant. researchgate.net | Optimization of reaction conditions and catalyst systems. | Transition metal catalysts. researchgate.net |

| Bio-based Synthesis | Utilization of renewable resources like lignin and carbohydrates to produce isocyanates. biorizon.euresearchgate.net | Developing efficient conversion pathways from biomass to isocyanate monomers. researchgate.net | Biocatalysts, chemocatalysts. mdpi.com |

Development of Novel Polymer Materials with Tailored Chemical and Mechanical Properties

The isocyanate group is a cornerstone of polyurethane chemistry, reacting with polyols to form polyurethane linkages. wikipedia.org The incorporation of the 4-(4-isocyanatophenyl)morpholine monomer into polyurethane chains offers an exciting avenue for creating novel polymers with tailored properties. The morpholine (B109124) ring, a heterocyclic amine, can impart specific characteristics to the resulting polymer, such as improved thermal stability, altered solubility, and enhanced resistance to chemical degradation. e3s-conferences.orgresearchgate.net

Future research will likely explore the synthesis of a variety of polyurethanes and polyureas by reacting this compound with different diols, polyols, and diamines. wikipedia.org The structure of the co-monomer will play a crucial role in determining the final properties of the polymer, such as its rigidity, elasticity, and thermal behavior. The morpholine moiety may also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the material's properties. rsc.org The development of isocyanate-based hydrogels with controlled structures for applications in biomedical fields is another area of growing interest. mdpi.com

| Polymer Type | Potential Co-monomers | Anticipated Properties | Potential Applications |

| Polyurethanes | Diols, Polyols | Enhanced thermal stability, modified solubility, improved chemical resistance. e3s-conferences.orgresearchgate.net | Coatings, adhesives, foams, elastomers. rsc.org |

| Polyureas | Diamines | High strength, good elasticity, excellent fatigue resistance. wikipedia.org | High-performance elastomers, coatings. wikipedia.org |

| Functional Polymers | Monomers with specific functional groups | Tailored surface properties, stimuli-responsive behavior. rsc.org | Smart materials, sensors, drug delivery systems. mdpi.com |

| Hydrogels | Cross-linking agents | Biocompatibility, controlled swelling behavior. mdpi.com | Biomedical devices, tissue engineering scaffolds. mdpi.com |

Exploration of New Synthetic Pathways to Diverse Bioactive Molecules and Functional Materials

The morpholine scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.nete3s-conferences.org The isocyanate group is also a valuable functional group for the synthesis of bioactive compounds, readily reacting with nucleophiles like amines and alcohols to form ureas and carbamates, respectively. wikipedia.orgnih.gov

The combination of the morpholine ring and the isocyanate group in this compound makes it a versatile building block for the synthesis of novel bioactive molecules. Future research could focus on reacting this compound with a variety of amines and alcohols that possess known biological activity to create new drug candidates. The resulting urea (B33335) and carbamate (B1207046) derivatives could be screened for a wide range of therapeutic targets. Furthermore, the morpholine moiety can be leveraged for its favorable physicochemical properties, which can improve the pharmacokinetic profile of drug molecules. researchgate.net In the realm of functional materials, morpholine derivatives are being explored for their use as fluorescent probes and in the development of advanced materials with specific optical or electronic properties. mdpi.com

Computational Chemistry and Theoretical Studies on Reactivity and Selectivity in Isocyanate-Morpholine Systems

Computational chemistry and theoretical studies provide powerful tools to understand and predict the reactivity and selectivity of chemical reactions. digitellinc.comchemrxiv.org For isocyanate-morpholine systems, these methods can offer deep insights into reaction mechanisms, transition state geometries, and the factors governing product formation. acs.orgnih.gov

Future computational research could focus on several key areas. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the synthesis of polyurethanes and polyureas from this compound. acs.org These studies can help in understanding the catalytic role of the morpholine nitrogen, if any, in the polymerization process and in designing more efficient catalytic systems. nih.gov Theoretical investigations into the cycloaddition reactions of isocyanates can also guide the synthesis of novel heterocyclic compounds. acs.org Furthermore, molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this compound, such as their mechanical strength, glass transition temperature, and morphology. nih.gov Such computational studies, in conjunction with experimental work, will be invaluable for the rational design of new materials and synthetic processes. digitellinc.com

| Computational Method | Research Focus | Expected Insights |

| Density Functional Theory (DFT) | Reaction mechanisms of polymerization and small molecule synthesis. acs.orgnih.gov | Understanding of transition states, activation energies, and the role of catalysts. nih.gov |

| Molecular Dynamics (MD) Simulations | Prediction of bulk polymer properties. nih.gov | Correlation of molecular structure with macroscopic properties like mechanical strength and thermal stability. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic or catalytic reactions involving the isocyanate-morpholine system. | Detailed understanding of active site interactions and catalytic cycles. |

| Ab initio calculations | High-accuracy studies of intermolecular interactions. nih.gov | Elucidation of the forces governing the structure and self-assembly of molecules and polymers. nih.gov |

Q & A

What are the optimal synthetic routes and reaction conditions for 4-(4-Isocyanatophenyl)morpholine?

The synthesis of this compound typically involves isocyanide chemistry, where nitroaniline derivatives undergo substitution reactions with morpholine under basic conditions. For example, in structurally analogous compounds like 4-(4-isocyano-2-nitrophenyl)morpholine, the reaction proceeds via nucleophilic substitution, requiring catalysts like sodium hydroxide and controlled temperatures (60–80°C) to optimize yield . Key parameters include solvent choice (e.g., DMF for polarity) and stoichiometric ratios to minimize side products. Reaction progress can be monitored via TLC or HPLC, with purification achieved through column chromatography.

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy : High-resolution NMR (¹H, ¹³C) is critical for confirming the isocyanate group's presence and aromatic substitution patterns. IR spectroscopy identifies the isocyanate (NCO) stretch at ~2250 cm⁻¹ .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL enables precise structural determination. For example, SHELX refinement parameters (R-factor < 0.05) ensure accuracy in bond-length and angle measurements .

How can computational modeling predict the reactivity and nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reliably predict electronic properties, such as hyperpolarizability (β), which correlates with NLO activity. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets like enzymes, guiding hypotheses about pharmacological potential . Discrepancies between experimental and theoretical data (e.g., dipole moments) are resolved by adjusting basis sets or considering solvent effects .

What strategies address contradictions in biological activity data for morpholine derivatives like this compound?

Contradictions often arise from assay variability (e.g., cell-line specificity) or impurities. To mitigate:

- Standardize assays : Use validated cell lines (e.g., HeLa for cytotoxicity) and control for purity via HPLC (>95%).

- Comparative analysis : Benchmark against structurally similar compounds. For instance, fluorinated analogs (e.g., 4-(2-Bromo-4-fluorobenzyl)morpholine) show enhanced bioactivity due to electronegative substituents .

- Meta-analysis : Aggregate data from multiple studies to identify trends, as seen in morpholine derivatives’ selective cytotoxicity against cancer cells .

How does the isocyanate group influence the compound’s reactivity in nucleophilic substitution reactions?

The isocyanate group (-NCO) is highly electrophilic, reacting with amines, alcohols, and thiols. Kinetic studies show second-order dependence on nucleophile concentration. For example, in reactions with amines, the rate constant (k) increases with electron-donating substituents on the nucleophile. Steric hindrance from the morpholine ring may reduce reactivity, necessitating elevated temperatures (e.g., 80°C) for complete conversion .

What experimental design considerations are critical for studying this compound’s environmental impact?

- Degradation studies : Use HPLC-MS to track hydrolysis products under varying pH/temperature.

- Ecotoxicology : Test acute toxicity (e.g., Daphnia magna LC₅₀) and bioaccumulation potential via logP calculations (predicted logP ~2.5 for morpholine derivatives) .

- Comparative analysis : Evaluate against analogs like 2-[4-(Difluoromethoxy)phenyl]morpholine, which exhibits lower persistence due to fluorine’s hydrolytic stability .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic applications?

SAR studies focus on:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance binding to kinase targets, while bulky groups (e.g., tert-butyl) improve selectivity .

- Bioisosteric replacement : Replacing the isocyanate with a sulfonamide group (e.g., N-[4-(Morpholine-4-sulfonyl)phenyl]acetamide) retains activity while reducing toxicity .

- Data-driven optimization : Machine learning models (e.g., SwissADME) predict pharmacokinetic properties like bioavailability (%F >50%) .

What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to the compound’s irritant properties.

- Storage : Keep under inert gas (N₂) at 2–8°C to prevent moisture-induced degradation.

- Spill management : Neutralize with aqueous NaHCO₃ and adsorb using vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.